REACTION_CXSMILES
|
Cl[CH:2]1[CH2:6][N:5]([CH2:7][CH3:8])[N:4]([CH2:9][CH3:10])[CH2:3]1.[OH-].[NH4+:12]>>[NH2:12][CH:2]1[CH2:6][N:5]([CH2:7][CH3:8])[N:4]([CH2:9][CH3:10])[CH2:3]1 |f:1.2|
|
Name
|
4-chloro-1,2-diethylpyrazolidine
|
Quantity
|
0.615 mol
|
Type
|
reactant
|
Smiles
|
ClC1CN(N(C1)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 100 g
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with isopropyl ether
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer saturated with potassium carbonate and continuously extracted with chloroform for six hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
The dried chloroform extract (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at 113°-115° C./40 mm
|
Type
|
CUSTOM
|
Details
|
to give 40.5 g
|
Name
|
|
Type
|
|
Smiles
|
NC1CN(N(C1)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |